molecular formula C7H4BrNO3S B1274531 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 29632-82-4

5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No. B1274531
CAS RN: 29632-82-4
M. Wt: 262.08 g/mol
InChI Key: CAQZLJNJEVYRLS-UHFFFAOYSA-N
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Description

5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is a chemical compound with the molecular formula C7H4BrNO3S . It is used in various research and industrial applications .


Synthesis Analysis

The synthesis of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide and its analogs has been reported in the literature. For instance, 5-aryl-substituted isothiazol-3 (2H)-one-1, (1)- (di)oxide analogs have been prepared from the corresponding 5-chloroisothiazol-3 (2H)-one-1-oxide or -1,1-dioxide by a Suzuki-Miyaura cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide consists of a benzene ring fused with an isothiazole ring. The isothiazole ring contains a sulfur atom, a nitrogen atom, and an oxygen atom. The benzene ring is substituted with a bromine atom .


Chemical Reactions Analysis

The reactivity of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide has been studied. For example, during decomposition in boiling diethyl phthalate, saccharin (I) eliminates sulfur dioxide to give benzoxazinone (IV) through intermediates (II) and (III) .


Physical And Chemical Properties Analysis

5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide has a molecular weight of 262.08 g/mol. It has one hydrogen bond donor and three hydrogen bond acceptors. It has a topological polar surface area of 71.6 Ų .

Scientific Research Applications

Synthesis of Benzothiophene Derivatives

The compound serves as a precursor in the electrochemically-promoted synthesis of benzothiophene derivatives. These derivatives are significant in medicinal chemistry and materials science, and they are present in many natural products. The synthesis process involves the reaction of sulfonhydrazides with internal alkynes, leading to the formation of benzothiophene motifs under electrochemical conditions .

Development of Organo Selenium Compounds

5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide: is used in the synthesis of novel organo selenium compounds. These compounds have applications in organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis. They also exhibit properties such as antioxidants, antitumor, anti-infective agents, cytokine inducers, and immuno-modulators .

CO2 Adsorption

The compound is utilized in the controllable synthesis of materials that show excellent CO2 adsorption capacity. This is crucial for environmental applications, such as carbon capture and storage. The high porosity of the synthesized materials contributes to their considerable CO2/N2 selectivity, which is essential for effective CO2 sequestration .

properties

IUPAC Name

5-bromo-1,1-dioxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO3S/c8-4-1-2-6-5(3-4)7(10)9-13(6,11)12/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQZLJNJEVYRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389663
Record name 5-Bromo-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29632-82-4
Record name 5-Bromo-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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